molecular formula C11H17Cl2N3S B6055041 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride

Cat. No.: B6055041
M. Wt: 294.2 g/mol
InChI Key: PUVAJQQDIFZCTN-UHFFFAOYSA-N
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Description

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride is a compound that features an imidazole ring and a thiophene ring connected via a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment of the Propylamine Chain: The propylamine chain can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the imidazole and thiophene rings.

    Reduction: Reduced forms of the imidazole and thiophene rings.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, enhancing the compound’s bioactivity. The propylamine chain can facilitate the compound’s binding to its molecular targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopropyl)imidazole: Similar structure but lacks the thiophene ring.

    Thiophen-2-ylmethylamine: Similar structure but lacks the imidazole ring.

    3-(1H-imidazol-2-yl)propan-1-amine: Similar structure but lacks the thiophene ring.

Uniqueness

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine is unique due to the presence of both the imidazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVAJQQDIFZCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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